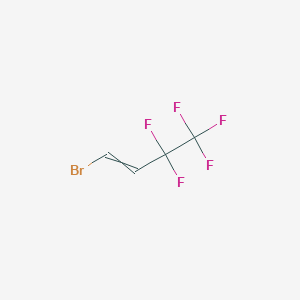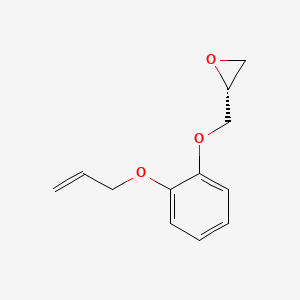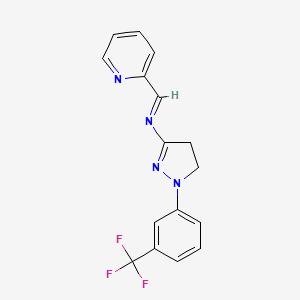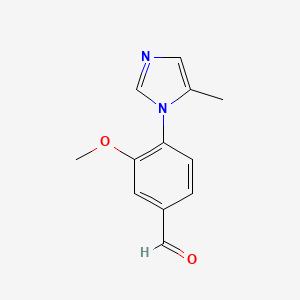
1-Bromo-3,3,4,4,4-pentafluorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is an organobromine compound with the molecular formula C4H2BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butene backbone
Métodos De Preparación
The synthesis of 1-Bromo-3,3,4,4,4-pentafluorobut-1-ene typically involves the bromination of 3,3,4,4,4-pentafluoro-1-butene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom. Industrial production methods may involve the use of bromine or hydrogen bromide as the brominating agents, with the reaction being conducted in the presence of a suitable solvent and catalyst to optimize yield and purity .
Análisis De Reacciones Químicas
1-Bromo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or aldehydes, and reduced to form alkanes or alkenes
Common reagents used in these reactions include halogens, hydrogen halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it a candidate for the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers
Mecanismo De Acción
The mechanism by which 1-Bromo-3,3,4,4,4-pentafluorobut-1-ene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the fluorinated butene backbone make the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
1-Bromo-3,3,4,4,4-pentafluorobut-1-ene can be compared with other similar compounds, such as:
2-Bromo-3,3,4,4,4-pentafluoro-1-butene: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
3,3,4,4,4-Pentafluoro-1-butene: Lacks the bromine atom, resulting in different chemical properties and uses.
1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: Contains a carbonyl group, making it more reactive towards nucleophiles and suitable for different synthetic applications
Propiedades
Fórmula molecular |
C4H2BrF5 |
|---|---|
Peso molecular |
224.95 g/mol |
Nombre IUPAC |
1-bromo-3,3,4,4,4-pentafluorobut-1-ene |
InChI |
InChI=1S/C4H2BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H |
Clave InChI |
GCAHVBRJLBKRSZ-UHFFFAOYSA-N |
SMILES canónico |
C(=CBr)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)





